molecular formula C27H17NO4 B5240206 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

Cat. No.: B5240206
M. Wt: 419.4 g/mol
InChI Key: SWCAAWPYKDOLNC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl [1,1'-biphenyl]-4-carboxylate is a structurally complex organic compound featuring two key moieties: a biphenyl-4-carboxylate ester and a 1,3-dioxo-isoindoline group. This combination suggests applications in materials science (e.g., as a ligand or building block for coordination polymers) and medicinal chemistry (e.g., enzyme inhibition due to its electrophilic carbonyl groups) .

Properties

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO4/c29-25-23-11-4-5-12-24(23)26(30)28(25)21-9-6-10-22(17-21)32-27(31)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAAWPYKDOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a biphenyl carboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's isoindole structure is known for its biological activity. Research indicates that derivatives of isoindoles can exhibit anti-cancer properties and serve as potential leads for drug development. The incorporation of the biphenyl group may enhance these properties by improving solubility and bioavailability.

Case Studies :

  • A study demonstrated that isoindole derivatives show promise in inhibiting cancer cell proliferation. The specific mechanisms of action are still under investigation but involve apoptosis induction in cancer cells .

Organic Synthesis

Due to its functional groups, this compound can be utilized as a building block in organic synthesis. It can participate in various reactions such as:

  • Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.
  • Cross-Coupling Reactions : Its biphenyl moiety allows for participation in cross-coupling reactions, which are crucial for synthesizing complex organic compounds.

Materials Science

The unique properties of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used to create new polymeric materials with enhanced thermal and mechanical properties.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific functionalities.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryAnti-cancer potential; drug developmentEnhanced bioactivity; apoptosis induction
Organic SynthesisBuilding block for complex organic compoundsVersatile reactivity; functional group diversity
Materials ScienceDevelopment of polymers and nanomaterialsImproved material properties; stability

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Biphenyl vs. Thiophene Cores

  • The biphenyl system in the target compound enables strong π-π interactions, making it suitable for supramolecular chemistry. In contrast, thiophene-containing analogs (e.g., ’s compound) exhibit conjugated electron systems, favoring applications in organic electronics .
  • The isoindoline-1,3-dione group distinguishes the target compound from thiophene derivatives, offering hydrogen-bond acceptor sites absent in purely aromatic heterocycles.

Isoindoline-1,3-dione vs. Methanoisoindole

  • The methanoisoindole moiety in ’s compound introduces a bicyclic structure, enhancing rigidity and possibly improving thermal stability compared to the monocyclic isoindoline-1,3-dione in the target compound .

Ester vs. Sulfonamide Linkages

  • The biphenyl-4-carboxylate ester in the target compound is less polar than the sulfonamide group in ’s analog, suggesting differences in solubility and membrane permeability. Sulfonamides are more likely to engage in hydrogen bonding with biological targets .

Unique Properties of this compound

The compound’s uniqueness arises from its dual functionality :

Biphenyl-4-carboxylate: Provides structural rigidity and aromatic surface area for non-covalent interactions.

Isoindoline-1,3-dione : Offers hydrogen-bonding sites and metabolic stability due to the cyclic imide structure.

This synergy makes it a candidate for targeted drug delivery systems (e.g., as a prodrug linker) or coordination polymers in material science, where its balanced polarity and π-system could optimize host-guest interactions .

Biological Activity

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl [1,1'-biphenyl]-4-carboxylate (CAS Number: 73825-95-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H14N2O5, with a molecular weight of 350.33 g/mol. The structure incorporates a biphenyl moiety and an isoindole derivative, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, isoindole derivatives have been linked to the inhibition of tubulin polymerization, which is critical for mitotic processes in cancer cells .
  • Antioxidant Properties : The compound may exhibit antioxidant activity through radical scavenging mechanisms. Compounds containing phenolic structures are often evaluated for their ability to neutralize free radicals and reduce oxidative stress .

Antitumor Activity

Research indicates that compounds related to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMIA PaCa-2 (Pancreatic cancer)2.0 ± 0.06Tubulin inhibition
Compound BA431 (Epithelial carcinoma)3.5 ± 0.12Apoptosis induction

These findings suggest that this class of compounds may serve as potential leads for the development of new antitumor agents .

Antiviral Activity

Recent studies have explored the antiviral potential of related sulfonamide compounds against various viruses. For instance:

CompoundVirus TargetedIC50 (µM)Activity Level
Compound XHSV-1 (Herpes Simplex Virus)10.4High
Compound YDENV2 (Dengue Virus)48.2Moderate

These results indicate that structural modifications can enhance antiviral efficacy, suggesting a pathway for developing antiviral therapeutics based on the isoindole framework .

Case Study 1: Anticancer Efficacy

A study conducted on a series of isoindole derivatives demonstrated that modifications at the phenyl position significantly influenced their anticancer activity. The lead compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, correlating with its ability to disrupt microtubule dynamics .

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, several derivatives were synthesized and screened against HSV and Dengue virus. One derivative showed over 70% reduction in viral load at concentrations that were non-toxic to host cells, highlighting the therapeutic potential of this class of compounds .

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